ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate
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Overview
Description
Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate is an organic compound with a complex structure that includes a hydrazono group, a carbamate group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate typically involves the reaction of ethyl carbamate with 3,5-dimethylphenylhydrazine and an appropriate oxobutanoyl compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Preparation of 3,5-dimethylphenylhydrazine by reacting 3,5-dimethylaniline with hydrazine hydrate.
Step 2: Reaction of 3,5-dimethylphenylhydrazine with an oxobutanoyl compound in the presence of ethyl carbamate.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: New compounds with substituted groups replacing the hydrazono group.
Scientific Research Applications
Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate
- This compound derivatives
- Other hydrazono compounds with similar structures
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group, in particular, allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl N-[(Z)-2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-5-22-15(21)16-14(20)13(11(4)19)18-17-12-7-9(2)6-10(3)8-12/h6-8,19H,5H2,1-4H3,(H,16,20,21)/b13-11-,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGABEVZPGFACP-NJAHKZCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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